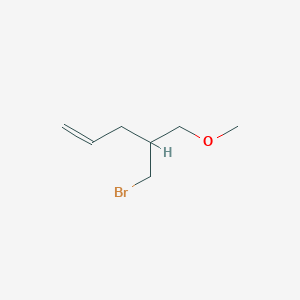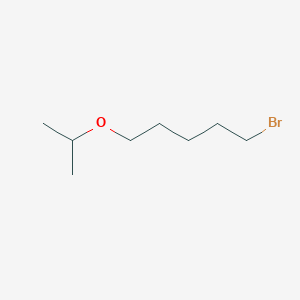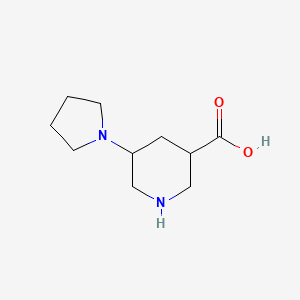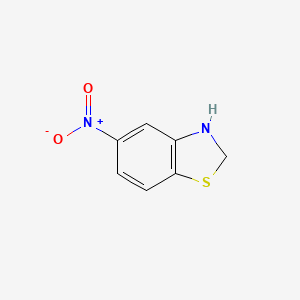
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a bromomethyl group attached to the benzoxazole ring, which imparts unique chemical properties. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of 3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one with bromomethylating agents such as bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of the corresponding methyl derivative.
Applications De Recherche Scientifique
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: Employed in the development of advanced materials, including polymers and nanocomposites.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular pathways and exert biological effects such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Hydroxymethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
- 5-(Chloromethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
- 5-(Methyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
Uniqueness
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its hydroxymethyl, chloromethyl, and methyl analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H10BrNO2 |
|---|---|
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
5-(bromomethyl)-3-ethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H10BrNO2/c1-2-12-8-5-7(6-11)3-4-9(8)14-10(12)13/h3-5H,2,6H2,1H3 |
Clé InChI |
ATMPJGDFTQKPLX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=C2)CBr)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)


![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)

![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)


![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13193956.png)




